molecular formula C12H16O3S B14641171 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane CAS No. 53936-80-4

2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane

Cat. No.: B14641171
CAS No.: 53936-80-4
M. Wt: 240.32 g/mol
InChI Key: BPUHADYDLABISX-UHFFFAOYSA-N
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Description

2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its unique structure, which includes a phenoxy group and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(2-(methylsulfanyl)ethoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which then cyclizes to form the oxirane ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with nucleophilic sites on other molecules, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({4-[2-(Methylsulfanyl)ethoxy]phenoxy}methyl)oxirane is unique due to its combination of a phenoxy group, a methylsulfanyl group, and an oxirane ring. This combination provides a distinct set of chemical properties and reactivity, making it a versatile compound for various applications in research and industry .

Properties

CAS No.

53936-80-4

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

2-[[4-(2-methylsulfanylethoxy)phenoxy]methyl]oxirane

InChI

InChI=1S/C12H16O3S/c1-16-7-6-13-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3

InChI Key

BPUHADYDLABISX-UHFFFAOYSA-N

Canonical SMILES

CSCCOC1=CC=C(C=C1)OCC2CO2

Origin of Product

United States

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